4-[4-[3,5-bis(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine
Description
Properties
IUPAC Name |
4-[4-[3,5-bis(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H27N3/c1-7-31(8-2-28(1)34-13-19-40-20-14-34)37-25-38(32-9-3-29(4-10-32)35-15-21-41-22-16-35)27-39(26-37)33-11-5-30(6-12-33)36-17-23-42-24-18-36/h1-27H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTUXVZLHGFVTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=NC=C5)C6=CC=C(C=C6)C7=CC=NC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201133092 | |
| Record name | Pyridine, 4,4′-[5′-[4-(4-pyridinyl)phenyl][1,1′:3′,1′′-terphenyl]-4,4′′-diyl]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201133092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170165-85-2 | |
| Record name | Pyridine, 4,4′-[5′-[4-(4-pyridinyl)phenyl][1,1′:3′,1′′-terphenyl]-4,4′′-diyl]bis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170165-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 4,4′-[5′-[4-(4-pyridinyl)phenyl][1,1′:3′,1′′-terphenyl]-4,4′′-diyl]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201133092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[3,5-bis(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine typically involves multi-step organic reactions. One common approach is the Suzuki coupling reaction, which involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-[4-[3,5-bis(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine rings, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully hydrogenated derivatives .
Scientific Research Applications
Metal-Organic Frameworks (MOFs)
One of the prominent applications of BTPT is in the development of metal-organic frameworks (MOFs) . These materials are characterized by their porous structures and high surface area, making them ideal for gas storage, separation processes, and catalysis. Research indicates that BTPT can act as a ligand in the formation of MOFs, enhancing their stability and functionality.
Organic Electronics
BTPT is also being explored for use in organic electronic devices , such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The compound's ability to facilitate charge transport due to its conjugated structure makes it a candidate for improving the efficiency of these devices.
Antimicrobial and Anticancer Properties
Research has shown that compounds similar to BTPT exhibit significant antimicrobial and anticancer activities. The presence of multiple pyridinyl groups may enhance interactions with biological targets, increasing efficacy against various pathogens and cancer cells. Studies indicate that BTPT can potentially inhibit specific enzymes involved in cellular processes, thus offering therapeutic benefits.
Interaction Studies
BTPT's structural features allow it to engage in strong π-π stacking interactions with nucleic acids and proteins. This property is crucial for developing therapeutic agents targeting specific biomolecules, such as DNA or RNA. Understanding these interactions can lead to advancements in drug design and delivery systems.
Enzyme Interaction
BTPT has been documented to interact with various enzymes, influencing biochemical pathways that regulate cellular functions. Its ability to bind with high affinity to certain enzymes suggests its potential role as a modulator in metabolic pathways . For instance, it may affect oxidative stress responses by interacting with enzymes involved in redox regulation.
Case Study: Cellular Effects
A study demonstrated that BTPT influences cell signaling pathways, leading to alterations in gene expression and cellular metabolism. The compound was shown to induce apoptosis in cancer cell lines through specific enzyme inhibition . This highlights its potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of 4-[4-[3,5-bis(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, modulating their activity. The pathways involved may include signal transduction and gene expression regulation .
Comparison with Similar Compounds
3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine
This positional isomer replaces pyridin-4-yl groups with pyridin-3-yl substituents (Figure 1). The nitrogen atom in the 3-position alters intermolecular interactions and coordination geometry. For instance, pyridin-3-yl groups may favor angled metal-ligand bonds compared to the linear coordination of pyridin-4-yl groups. Despite identical molecular formulas (C39H27N3>), the isomer exhibits a predicted density of 1.166 g/cm³ and boiling point of 794.5°C, likely differing slightly from the target compound due to packing efficiency variations .
Didodecyl Dihydropyridine Derivative (Compound 25b)
This compound (C112H164N6O8²⁺) features a dihydropyridine core with long alkyl chains (dodecoxycarbonyl) and cationic pyridinium groups. The reduced aromaticity of the dihydropyridine ring decreases conjugation but enhances solubility in nonpolar solvents. Its self-assembling behavior, driven by electrostatic and hydrophobic interactions, contrasts with the rigid, fully aromatic structure of the target compound .
Physicochemical Properties
Biological Activity
4-[4-[3,5-bis(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine, also known by its CAS number 170165-85-2, is a complex organic compound featuring multiple pyridine and phenyl groups. Its biological activity has garnered attention due to its potential therapeutic applications and its interactions with various biochemical pathways.
Structure and Properties
The compound's structure is characterized by the presence of multiple aromatic rings and nitrogen-containing heterocycles, which contribute to its unique chemical properties. The following table summarizes key structural details:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C39H27N3 |
| Molecular Weight | 577.63 g/mol |
| Solubility | Soluble in organic solvents like DMSO and ethanol |
The biological activity of this compound is primarily attributed to its interactions with cellular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. It has been noted to influence various biochemical pathways, including:
- Enzyme Inhibition : It may inhibit enzymes involved in oxidative stress responses, modulating their activity and influencing cellular redox states.
- Cell Signaling Modulation : The compound can alter cell signaling pathways, leading to changes in gene expression and cellular metabolism.
Antitumor Activity
Recent studies have indicated that similar compounds exhibit significant antitumor properties. For instance, derivatives of pyridine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. A study highlighted that compounds with similar structural motifs effectively targeted specific kinases involved in cancer progression, suggesting a potential role for this compound in cancer therapy .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Research has shown that related pyridine derivatives possess antibacterial and antifungal properties. For example, compounds with similar structures demonstrated inhibitory effects against Gram-positive and Gram-negative bacteria, as well as fungi . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli.
Case Studies
- In Vivo Studies : In a study assessing the anti-inflammatory properties of related compounds, it was observed that they significantly reduced levels of pro-inflammatory cytokines in mouse models of arthritis. The effective dose was found to be around 30 mg/kg .
- Cell Line Experiments : In vitro tests using human monocytic THP-1 cells showed that the compound could inhibit the release of tumor necrosis factor-alpha (TNF-alpha), a key mediator in inflammation .
Q & A
Basic: What are the critical steps for synthesizing 4-[4-[3,5-bis(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine with high purity?
Methodological Answer:
Synthesis requires meticulous control of reaction conditions, including solvent selection, temperature, and stoichiometry. For analogous polyaromatic systems, protocols often involve:
- Stepwise coupling reactions (e.g., Suzuki-Miyaura cross-coupling) to assemble the multi-phenyl-pyridine framework.
- Purification via column chromatography followed by recrystallization to achieve ≥99% purity, as demonstrated in related syntheses .
- Real-time monitoring using TLC or HPLC to track intermediate formation.
Safety protocols, such as handling moisture-sensitive reagents in inert atmospheres and using personal protective equipment (PPE), are critical to minimize risks .
Basic: Which spectroscopic and analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm proton environments and aromatic stacking patterns. 2D NMR (e.g., COSY, NOESY) resolves overlapping signals in complex structures .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and isotopic distribution.
- X-ray Crystallography: Determines crystal packing and interatomic distances, critical for understanding electronic properties .
- UV-Vis and Fluorescence Spectroscopy: Assesses π-conjugation and exciton behavior, relevant for optoelectronic applications.
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for weighing and reactions .
- Waste Disposal: Segregate organic waste and coordinate with certified hazardous waste handlers to comply with environmental regulations .
- Emergency Response: Maintain spill kits containing absorbents (e.g., vermiculite) and neutralize acidic/basic byproducts before disposal .
Advanced: How can computational chemistry optimize the design of experiments (DoE) for synthesizing this compound?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to predict reaction pathways and transition states, reducing trial-and-error approaches .
- Reaction Path Search Algorithms: Tools like GRRM or AFIR identify low-energy intermediates and byproducts, guiding solvent and catalyst selection .
- Machine Learning (ML): Train models on existing cross-coupling reaction datasets to predict optimal temperature, ligand ratios, and reaction times .
Advanced: How should researchers resolve contradictions in experimental data (e.g., catalytic activity vs. theoretical predictions)?
Methodological Answer:
- Statistical Analysis: Apply factorial design (e.g., ANOVA) to isolate variables (e.g., solvent polarity, catalyst loading) that disproportionately affect outcomes .
- Sensitivity Analysis: Quantify the impact of measurement errors (e.g., NMR integration inaccuracies) using Monte Carlo simulations .
- Comparative Studies: Benchmark against structurally similar compounds (e.g., bipyridine derivatives) to identify anomalies in electronic or steric effects .
Advanced: What methodologies are effective for studying this compound’s electronic properties and potential applications in materials science?
Methodological Answer:
- Cyclic Voltammetry (CV): Measures redox potentials to map HOMO/LUMO levels and assess charge transport capabilities.
- Theoretical Modeling: Combine DFT with time-dependent DFT (TD-DFT) to simulate absorption/emission spectra and compare with experimental data .
- Thin-Film Fabrication: Use vacuum deposition or spin-coating to test performance in organic field-effect transistors (OFETs) or photovoltaic devices .
Advanced: How can researchers design experiments to assess the environmental impact of this compound’s degradation byproducts?
Methodological Answer:
- Accelerated Degradation Studies: Expose the compound to UV light, ozone, or hydrolytic conditions, followed by LC-MS to identify breakdown products .
- Ecotoxicity Assays: Use Daphnia magna or Vibrio fischeri models to evaluate acute toxicity of degradation intermediates .
- Life Cycle Assessment (LCA): Quantify energy consumption and waste generation across synthesis, use, and disposal phases .
Advanced: What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Flow Chemistry: Continuous flow reactors improve heat/mass transfer and reduce side reactions in large-scale Suzuki couplings .
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and adjust parameters dynamically .
- Solvent Recycling: Use membrane separation or distillation to recover high-purity solvents, reducing costs and environmental footprint .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
